Planar A-Ring vs. Non-Planar 4-Ene Analogs
The 1,4-diene system in 21-hydroxypregna-1,4-diene-3,20-dione forces the A-ring into a nearly planar conformation. Single-crystal X-ray diffraction shows a maximum deviation from the least-squares plane of only 0.010 Å [1]. This contrasts sharply with the 4-ene analog, deoxycorticosterone (4-pregnen-21-ol-3,20-dione), which adopts a non-planar conformation [2].
| Evidence Dimension | A-Ring Planarity (Maximum Deviation from Least-Squares Plane) |
|---|---|
| Target Compound Data | 0.010 (3) Å |
| Comparator Or Baseline | Deoxycorticosterone (4-pregnen-21-ol-3,20-dione) - Non-planar (explicit deviation value not provided in comparison study) |
| Quantified Difference | Target compound is nearly planar; comparator is non-planar (qualitative difference). |
| Conditions | Single-crystal X-ray diffraction at 298 K. Target compound: monoclinic, P21. Comparator: monoclinic, P21. |
Why This Matters
The planar A-ring conformation can influence molecular recognition by enzymes (e.g., 3-oxosteroid 1-dehydrogenase) and is a key structural feature of biologically active corticosteroids, impacting both synthesis and potential activity.
- [1] Yousuf, S., Bibi, M., & Choudhary, M. I. (2011). 21-Hydroxypregna-1,4-diene-3,20-dione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2122. View Source
- [2] Structure of de-oxy corticosterone (4-pregnen-21-ol-3,20-dione). As cited in Yousuf et al. (2011) and Semantic Scholar. Retrieved April 17, 2026. View Source
